molecular formula C10H5Br2N3 B2597636 2-Amino-6,8-dibromo-3-quinolinecarbonitrile CAS No. 937601-73-5

2-Amino-6,8-dibromo-3-quinolinecarbonitrile

Cat. No. B2597636
CAS RN: 937601-73-5
M. Wt: 326.979
InChI Key: PPUZTSAXSJFDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6,8-dibromo-3-quinolinecarbonitrile (2ADBQC) is an organobromine compound that has been studied for its potential applications in a variety of scientific fields. This compound has been used in a variety of research applications, including in the synthesis of other compounds, in the study of its biochemical and physiological effects, and in the study of its mechanism of action.

Scientific Research Applications

Photovoltaic Properties

2-Amino-6,8-dibromo-3-quinolinecarbonitrile and related quinoline derivatives have shown promising applications in the field of photovoltaics. Studies demonstrate that these compounds can be used in the fabrication of organic–inorganic photodiode devices. Their photovoltaic properties, such as photoconductivity sensitivity and the ratio between photocurrent to dark current, are notable, making them suitable for use as photodiodes (Zeyada, El-Nahass, & El-Shabaan, 2016).

Optical Properties

These quinoline derivatives also exhibit significant optical properties. When formed into thin films, they display unique structural and optical characteristics, such as nanocrystalline dispersion in an amorphous matrix and specific absorption parameters. The properties like molar extinction coefficient and oscillator strength make them potentially useful in various optical applications (Zeyada, El-Nahass, & El-Shabaan, 2016).

Corrosion Inhibition

Quinoline derivatives, including this compound, have been explored for their corrosion inhibition capabilities. They show effectiveness in mitigating corrosion, especially on metals like mild steel in acidic mediums. Their adsorption on metal surfaces and inhibition efficiency make them valuable in materials science and industrial applications (Singh, Srivastava, & Quraishi, 2016).

Green Synthesis

An eco-friendly approach to synthesizing 2-Amino-3-quinolinecarbonitriles has been developed using glycerol, emphasizing environmental sustainability. This method involves a catalyst-free reaction and represents a significant step towards greener chemical processes (Shivhare, Srivastava, & Siddiqui, 2019).

Computational Studies

Computational studies have been conducted to understand the molecular interactions and properties of quinoline derivatives. These studies include quantum chemical calculations and molecular dynamics simulations, providing insights into their potential applications in areas like corrosion inhibition and material science (Erdoğan et al., 2017).

Fluorescent Probes for DNA Detection

Some quinoline derivatives have been synthesized for potential use as fluorescent probes in DNA detection. Their spectroscopic properties and crystal structure determination suggest their applicability in molecular biology and genetic research (Perin et al., 2011).

properties

IUPAC Name

2-amino-6,8-dibromoquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Br2N3/c11-7-2-5-1-6(4-13)10(14)15-9(5)8(12)3-7/h1-3H,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUZTSAXSJFDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C(=NC2=C(C=C1Br)Br)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.